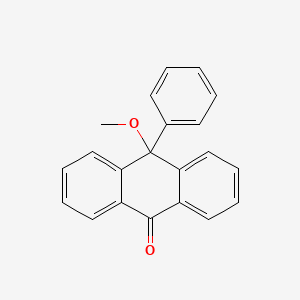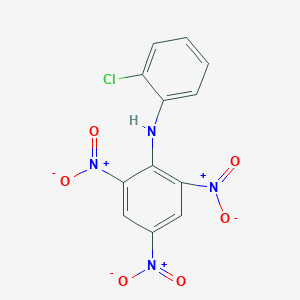![molecular formula C14H10Cl5N3O2S B11963817 N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is a complex organic compound that features a furan ring, a carboxylic acid group, and a thiourea derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Thiourea Derivative: The thiourea derivative can be synthesized by reacting an isothiocyanate with an amine. The resulting thiourea can then be coupled to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Thiourea-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its properties would be related to its molecular structure and interactions with other materials.
Comparación Con Compuestos Similares
Similar Compounds
FURAN-2-CARBOXYLIC ACID: A simpler compound with similar structural features.
THIOUREA DERIVATIVES: Compounds with similar thiourea functional groups.
CHLORINATED AROMATICS: Compounds with similar chlorinated aromatic rings.
Uniqueness
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is unique due to its combination of a furan ring, carboxylic acid group, and thiourea derivative, which imparts specific chemical and physical properties that are not found in simpler or less functionalized compounds.
Propiedades
Fórmula molecular |
C14H10Cl5N3O2S |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Cl5N3O2S/c15-7-3-4-8(16)9(6-7)20-13(25)22-12(14(17,18)19)21-11(23)10-2-1-5-24-10/h1-6,12H,(H,21,23)(H2,20,22,25) |
Clave InChI |
WRKAGSWUZKEQOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)
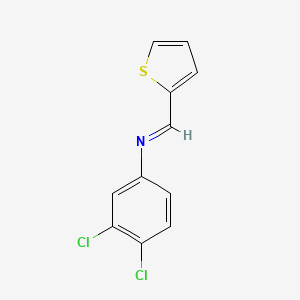
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)
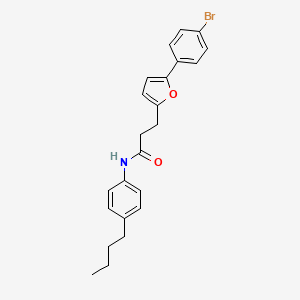



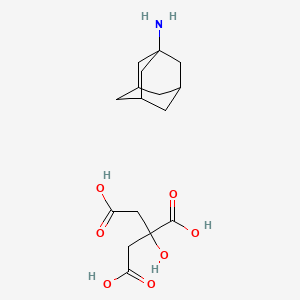
![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)
